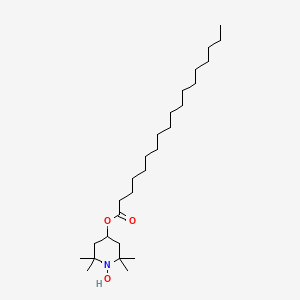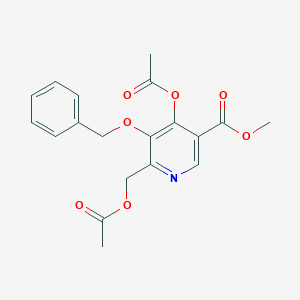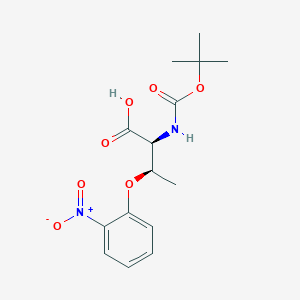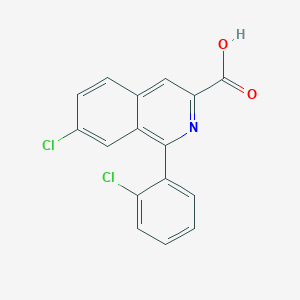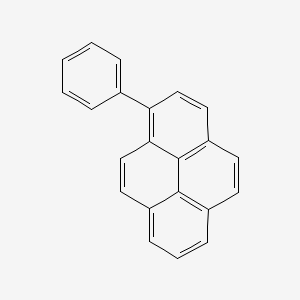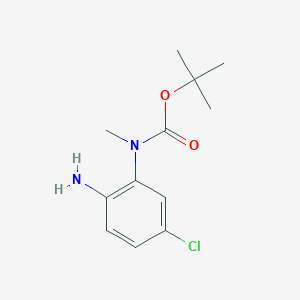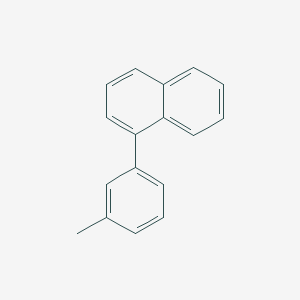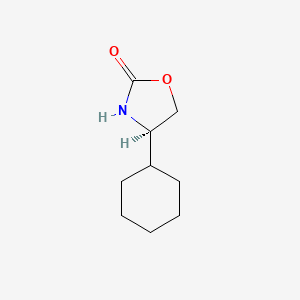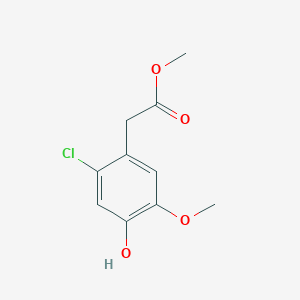
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate is an organic compound with a complex structure that includes a chloro, hydroxy, and methoxy group attached to a phenyl ring, along with a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate typically involves the esterification of the corresponding acid, 2-chloro-4-hydroxy-5-methoxyphenylacetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
化学反応の分析
Types of Reactions
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 2-chloro-4-oxo-5-methoxyphenylacetate.
Reduction: Methyl (2-chloro-4-hydroxy-5-methoxyphenyl)methanol.
Substitution: Methyl (2-amino-4-hydroxy-5-methoxyphenyl)acetate or Methyl (2-thio-4-hydroxy-5-methoxyphenyl)acetate.
科学的研究の応用
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chloro group can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
Methyl 2-chloro-4-hydroxybenzoate: Similar structure but lacks the methoxy group.
Methyl 2-chloro-5-methoxybenzoate: Similar structure but lacks the hydroxy group.
Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the chloro group.
Uniqueness
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate is unique due to the presence of all three functional groups (chloro, hydroxy, and methoxy) on the phenyl ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11ClO4 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC名 |
methyl 2-(2-chloro-4-hydroxy-5-methoxyphenyl)acetate |
InChI |
InChI=1S/C10H11ClO4/c1-14-9-3-6(4-10(13)15-2)7(11)5-8(9)12/h3,5,12H,4H2,1-2H3 |
InChIキー |
OLLFUCOJDAEYJF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)Cl)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
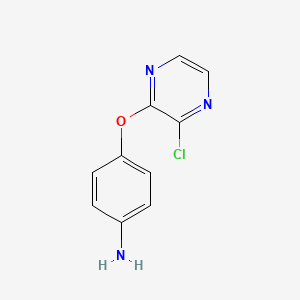
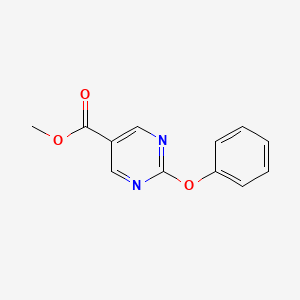
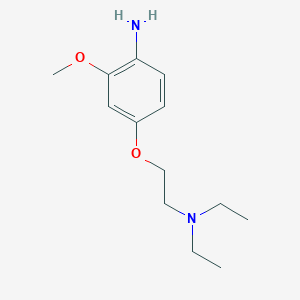
![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)
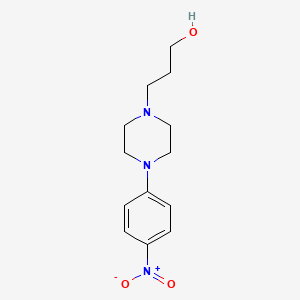
![4-[3-(2-Methylpyrrolidin-1-yl)pyrrolidin-1-yl]aniline](/img/structure/B8619203.png)
